molecular formula C9H4BrF3N2O B6146930 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 676131-59-2

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B6146930
CAS RN: 676131-59-2
M. Wt: 293
InChI Key:
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Description

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, also known as BTFO, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a nitrogen atom in the ring, making it an interesting and potentially useful molecule. This compound has been studied for its potential as a drug, an antioxidant, and a catalyst. It has also been studied for its potential applications in materials science, such as for the synthesis of polymers.

Scientific Research Applications

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. For example, it has been studied as a possible drug candidate due to its antioxidant properties. It has also been studied for its potential as a catalyst for organic reactions. Additionally, 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been studied for its potential applications in materials science, such as for the synthesis of polymers.

Mechanism of Action

The exact mechanism of action of 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as an inhibitor of oxidative stress and a modulator of inflammatory responses. Additionally, 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been found to have an inhibitory effect on the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been studied for its potential effects on various biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to have an inhibitory effect on the activity of cyclooxygenase-2 (COX-2). Additionally, 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been found to have an inhibitory effect on the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of pro-inflammatory molecules. Additionally, 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been found to have a protective effect against oxidative stress-induced cell death in human cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been found to be relatively stable and non-toxic, making it a safe and reliable compound for use in laboratory experiments. However, there are some limitations to using 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole in laboratory experiments. For example, it has been found to be relatively unstable in the presence of light and heat, making it difficult to store for extended periods of time. Additionally, 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has been found to be relatively insoluble in many organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. One potential direction is to explore the compound’s potential applications in drug development. Additionally, further research could be conducted on the compound’s potential uses in materials science, such as for the synthesis of polymers. Additionally, further research could be conducted on the compound’s potential effects on biochemical and physiological processes, such as its effects on oxidative stress and inflammation. Finally, further research could be conducted on the compound’s potential uses in catalysis, as well as its potential uses as an antioxidant.

Synthesis Methods

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can be synthesized in a variety of ways, but the most common method is a three-step process. The first step involves the reaction of 4-bromophenol and trifluoromethyl iodide, followed by the reaction of the product with potassium carbonate in the presence of a base. Finally, the third step involves the reaction of the resulting product with nitrosyl chloride in the presence of a base. This three-step process has been found to be the most efficient and reliable method for synthesizing 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzonitrile with trifluoroacetic acid to form 4-bromo-2-trifluoromethylbenzonitrile. This intermediate is then reacted with hydrazine hydrate to form 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzonitrile", "trifluoroacetic acid", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-bromobenzonitrile is reacted with trifluoroacetic acid in the presence of a catalyst such as sulfuric acid to form 4-bromo-2-trifluoromethylbenzonitrile.", "Step 2: 4-bromo-2-trifluoromethylbenzonitrile is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.", "Step 3: The product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

676131-59-2

Product Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293

Purity

95

Origin of Product

United States

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